Cas no 161716-23-0 (2-(4-Chlorophenyl)-1-phthalazinone)

2-(4-Chlorophenyl)-1-phthalazinone Chemical and Physical Properties
Names and Identifiers
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- 2-(p-chlorophenyl)-1(2h)-phthalazone
- MLS000540543
- 2-(4-chlorophenyl)-1(2H)-phthalazinone
- 2-(4-chlorophenyl)phthalazin-1-one
- 2-(4-chlorophenyl)-1-phthalazinone
- 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
- SMR000125801
- 2-(4-chlorophenyl)phthalazin-1(2H)-one
- cid_519224
- BDBM114721
- HMS2295K17
- HTS003527
- 2-(4-Chlorophenyl)phthalazine-1(2H)-one
- Q27186831
- MFCD01316387
- CHEBI:108173
- CHEMBL1460316
- AKOS005092493
- 5F-366S
- 161716-23-0
- N16997
- SCHEMBL7884767
- 2-(4-Chlorophenyl)-1-phthalazinone
-
- MDL: MFCD01316387
- Inchi: 1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H
- InChI Key: QQJQSWFPMBORPH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(C2C=CC=CC=2C=N1)=O
Computed Properties
- Exact Mass: 256.0403406g/mol
- Monoisotopic Mass: 256.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7
- XLogP3: 2.8
2-(4-Chlorophenyl)-1-phthalazinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB507876-250mg |
2-(4-Chlorophenyl)phthalazin-1(2H)-one, >90%; . |
161716-23-0 | 250mg |
€630.40 | 2025-02-19 | ||
Ambeed | A918640-250mg |
2-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one |
161716-23-0 | 98% | 250mg |
$330.0 | 2024-04-23 | |
Ambeed | A918640-1g |
2-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one |
161716-23-0 | 98% | 1g |
$583.0 | 2024-04-23 | |
1PlusChem | 1P023OG0-250mg |
2-(4-CHLOROPHENYL)-1(2H)-PHTHALAZINONE |
161716-23-0 | 95% | 250mg |
$446.00 | 2024-06-20 | |
abcr | AB507876-250 mg |
2-(4-Chlorophenyl)phthalazin-1(2H)-one, >90%; . |
161716-23-0 | 250mg |
€621.20 | 2023-06-13 | ||
Ambeed | A918640-100mg |
2-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one |
161716-23-0 | 98% | 100mg |
$198.0 | 2024-04-23 | |
Ambeed | A918640-5g |
2-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one |
161716-23-0 | 98% | 5g |
$1749.0 | 2024-04-23 |
2-(4-Chlorophenyl)-1-phthalazinone Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on 2-(4-Chlorophenyl)-1-phthalazinone
2-(4-Chlorophenyl)-1-phthalazinone: A Comprehensive Overview
The compound CAS No. 161716-23-0, commonly referred to as 2-(4-Chlorophenyl)-1-phthalazinone, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological and chemical properties.
The molecular structure of 2-(4-Chlorophenyl)-1-phthalazinone consists of a phthalazinone core with a 4-chlorophenyl substituent. The phthalazinone moiety, a bicyclic structure comprising two fused rings (a benzene ring and a pyrazine ring), is known for its aromatic stability and electronic properties. The substitution of a chlorine atom at the para position of the phenyl ring introduces additional electronic effects, which can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic profiles of similar compounds.
One of the key areas of research surrounding 2-(4-Chlorophenyl)-1-phthalazinone is its synthesis. Traditional methods involve multi-step reactions, often requiring harsh conditions and multiple purification steps. However, recent advancements in catalytic chemistry have enabled more efficient syntheses. For instance, the use of transition metal catalysts has been reported to facilitate the formation of the phthalazinone ring under mild conditions, significantly improving yield and purity. These developments are crucial for scaling up production for potential industrial applications.
The biological activity of 2-(4-Chlorophenyl)-1-phthalazinone has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key inflammatory pathways such as COX-2 (cyclooxygenase-2). Additionally, research has explored its role as a modulator of cellular signaling pathways, particularly in cancer biology. A study published in 2023 revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
In terms of chemical applications, 2-(4-Chlorophenyl)-1-phthalazinone has been investigated for its role in materials science. Its rigid aromatic structure makes it a candidate for use in organic semiconductors and optoelectronic devices. Recent experiments have shown that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical properties. This dual functionality positions it as a versatile building block for advanced materials.
The environmental impact of synthesizing and using 2-(4-Chlorophenyl)-1-phthalazinone is another area gaining attention. Researchers are exploring greener synthesis routes that minimize waste and reduce energy consumption. For example, solvent-free reactions and biocatalytic methods are being evaluated to make the production process more sustainable. These efforts align with global trends toward environmentally friendly chemical practices.
In conclusion, CAS No. 161716-23-0, or 2-(4-Chlorophenyl)-1-phthalazinone, stands out as a multifaceted compound with promising applications across various fields. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, underscores its importance in contemporary research. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing both scientific understanding and practical innovations.
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